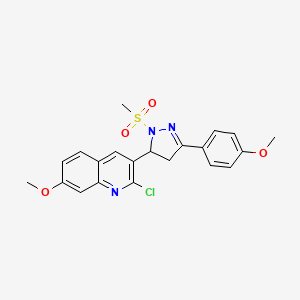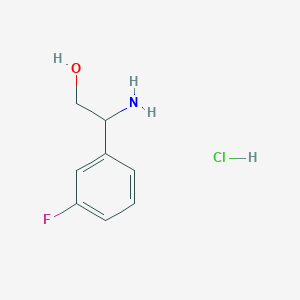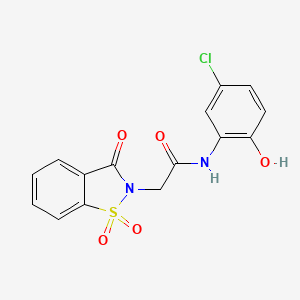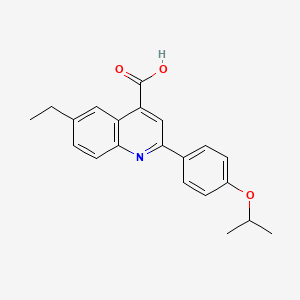
N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C21H20FN3O2S and its molecular weight is 397.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of action
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities . The specific targets of thiazole compounds can vary greatly depending on their structure and functional groups. Some common targets include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of action
The mode of action of thiazole compounds is also highly dependent on their specific structure and the biological target they interact with. Generally, these compounds can interact with their targets through various types of chemical bonds and interactions, leading to changes in the target’s function .
Biochemical pathways
Thiazole compounds can affect a variety of biochemical pathways. For example, some thiazole compounds have been found to have antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . Each of these activities involves different biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole compounds can vary greatly depending on their specific structure. Some thiazole compounds are well absorbed and distributed in the body, while others may be rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of thiazole compounds can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .
Action environment
The action, efficacy, and stability of thiazole compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
Biochemische Analyse
Biochemical Properties
The biochemical properties of N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide are largely influenced by the presence of the thiazole ring and the fluorophenyl group . The thiazole ring is known to interact with various enzymes and proteins, affecting their function . The fluorophenyl group can enhance the lipophilicity of the compound, potentially increasing its ability to cross cell membranes and interact with intracellular targets .
Cellular Effects
Thiazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . These activities suggest that the compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Thiazole derivatives are generally stable compounds .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Thiazole derivatives have been shown to exhibit greater anti-inflammatory and analgesic activity at a dosage of 50 mg/kg .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
The fluorophenyl group can enhance the lipophilicity of the compound, potentially increasing its ability to cross cell membranes .
Subcellular Localization
The lipophilic nature of the compound suggests that it could localize to various compartments within the cell .
Eigenschaften
IUPAC Name |
N-[3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c22-17-6-1-2-7-18(17)24-21-25-19(13-28-21)15-4-3-5-16(12-15)23-20(26)14-8-10-27-11-9-14/h1-7,12-14H,8-11H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEBIYCYEUGLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Chloro-8-[[5-(difluoromethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]methoxy]quinoline](/img/structure/B2978894.png)


![N-(4-cyanophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2978903.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2978904.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-difluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2978905.png)



![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-methoxynicotinamide](/img/structure/B2978909.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2978910.png)
![2,2-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide](/img/structure/B2978912.png)

